molecular formula C6H2Cl2FNO B2942470 2,6-Dichloro-3-fluoroisonicotinaldehyde CAS No. 2460748-78-9

2,6-Dichloro-3-fluoroisonicotinaldehyde

Cat. No.: B2942470
CAS No.: 2460748-78-9
M. Wt: 193.99
InChI Key: SWJROHZMWXYHPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-3-fluoroisonicotinaldehyde is a chemical compound with the molecular formula C6H2Cl2FNO and a molecular weight of 193.99 g/mol . It is characterized by the presence of two chlorine atoms, one fluorine atom, and an aldehyde group attached to a pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

2,6-Dichloro-3-fluoroisonicotinaldehyde has a wide range of applications in scientific research:

Safety and Hazards

2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this chemical .

Preparation Methods

The synthesis of 2,6-Dichloro-3-fluoroisonicotinaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichloropyridine and fluorinating agents.

    Fluorination: The fluorination of 2,6-dichloropyridine is carried out using a fluorinating agent under controlled conditions to introduce the fluorine atom at the desired position.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2,6-Dichloro-3-fluoroisonicotinaldehyde undergoes several types of chemical reactions:

Common reagents and conditions for these reactions include palladium catalysts, boron reagents, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-fluoroisonicotinaldehyde involves its interaction with molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

2,6-Dichloro-3-fluoroisonicotinaldehyde can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,6-dichloro-3-fluoropyridine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FNO/c7-4-1-3(2-11)5(9)6(8)10-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJROHZMWXYHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.